Lisofylline [(R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine] [] is a synthetic methylxanthine derivative [] that exhibits potent anti-inflammatory and immunomodulatory properties [, , ]. It is an enantiomer-specific, alkyl-substituted methylxanthine []. Its primary function in scientific research is as a tool to study and modulate inflammatory processes and immune responses. Lisofylline is a metabolite of pentoxifylline in humans [, , ].
Lisofylline is classified under the category of xanthine derivatives and is a metabolite of pentoxifylline. It has been investigated for its pharmacological properties, particularly in modulating immune responses and enhancing insulin secretion. The compound's structure consists of a xanthine core substituted with a hydroxyhexyl side chain, contributing to its biological efficacy and solubility characteristics.
The synthesis of (+/-)-Lisofylline has evolved through various methodologies, with recent advancements focusing on chemoenzymatic processes. A notable method involves a tandem biocatalytic approach utilizing laccase from Trametes versicolor and alcohol dehydrogenases. This method allows for the oxidation of lisofylline to pentoxifylline followed by stereoselective reduction to yield the desired enantiomeric form.
Key parameters in the synthesis include:
The molecular structure of (+/-)-Lisofylline can be described by its chemical formula . The compound features:
The stereochemistry of lisofylline is critical for its biological activity, with the R-(−) enantiomer showing superior efficacy in pharmacological assays .
(+/-)-Lisofylline participates in several chemical reactions, primarily related to its metabolism and interaction with biological systems:
These reactions are essential for understanding the compound's metabolic pathways and optimizing its therapeutic applications .
The mechanism of action of (+/-)-Lisofylline involves several pathways:
The physical and chemical properties of (+/-)-Lisofylline include:
(+/-)-Lisofylline has several promising applications:
(±)-Lisofylline, chemically designated as (±)-1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a racemic mixture of the enantiomerically pure (R)- and (S)-forms of a methylxanthine derivative. Its molecular formula is C₁₃H₂₀N₄O₃, with a molecular weight of 280.33 g/mol [1] [6] [9]. The compound features a xanthine core (purine-2,6-dione) substituted with methyl groups at positions N-3 and N-7, and a 5-hydroxyhexyl chain at N-1. The chiral center at the C5 position of the hydroxyhexyl side chain defines its stereoisomers, with the (R)-enantiomer (lisofylline) being the biologically active form [1] [10].
Structural Features and Properties:
Property | Value |
---|---|
Molecular Weight | 280.33 g/mol |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 4 (carbonyl and nitrogens) |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 78.7 Ų |
XLogP | 0.7 (indicating moderate lipophilicity) |
Synthesis and Analytical Characterization:(±)-Lisofylline is synthesized through enantioselective reduction of pentoxifylline metabolites or asymmetric synthesis using chiral catalysts. Key methods include enzymatic reduction with Rhodotorula rubra or chiral pinanediol boronic esters [1]. Analytical characterization employs chiral HPLC for enantiomeric separation, with UV detection at 275 nm [3] [9]. Standardized reference materials are available for pharmaceutical analysis, with purity ≥99% by HPLC [9].
Metabolism:(±)-Lisofylline undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation to form lisofylline-4,5-diol and pentoxifylline [6]. This metabolic pathway is significant in humans and preclinical models, influencing its pharmacokinetic profile [3].
(±)-Lisofylline emerged from systematic efforts to optimize the therapeutic profile of pentoxifylline, a methylxanthine approved for peripheral vascular disease. Initial research in the 1980s identified hydroxyhexyl metabolites of pentoxifylline, leading to the isolation and characterization of the biologically active (R)-enantiomer (lisofylline) [1] [10]. Hoechst AG secured early patents (DE 3942872, US 5310666) for enantioselective synthesis methods in 1991–1994, enabling large-scale production [1].
Key Developmental Milestones:Table 2: Historical Development Timeline of (±)-Lisofylline
Year | Milestone | Significance |
---|---|---|
1986 | First chiral synthesis via pinanediol boronic esters | Enabled stereoselective production [1] |
1991 | Hoechst AG patents enantioselective preparation | Industrial-scale synthesis [1] |
Mid-1990s | Preclinical validation in type 1 diabetes models | Demonstrated islet protection and STAT4 inhibition [1] [7] |
2000 | Phase 3 trials for graft-versus-host disease (Bone Marrow Transplant) | Showed improved 100-day survival at 3 mg/kg [3] [5] |
2002 | Phase 3 trials for acute lung injury halted | No survival benefit vs. placebo [3] |
2009 | Phase 2 trial for type 1 diabetes initiated (NCT00843124) | Repurposing for autoimmune diabetes [5] |
The late 1990s saw expanded preclinical investigations revealing lisofylline’s unique immunomodulatory actions distinct from pentoxifylline. Research shifted toward autoimmune and inflammatory conditions, particularly type 1 diabetes, where it prevented β-cell destruction in non-obese diabetic (NOD) mice [4] [7]. Despite promising early results, clinical development faced setbacks when Phase 3 trials for acute respiratory distress syndrome (ARDS) and sepsis-related indications failed to demonstrate efficacy [3]. This led to strategic repurposing, with a Phase 2 trial for type 1 diabetes launched in 2009 under NIH support [5].
Methylxanthines are a class of alkaloids characterized by a xanthine backbone substituted with methyl groups. (±)-Lisofylline belongs to this class alongside theophylline, pentoxifylline, and caffeine but exhibits distinct mechanisms and applications [6].
Mechanistic Differentiation:
Therapeutic Differentiation:
Pharmacokinetic Advantages:Physiologically based pharmacokinetic (PBPK) modeling indicates enhanced tissue distribution compared to older methylxanthines. In mice, it achieves higher concentrations in the liver, kidneys, and lungs, with an intrinsic hepatic clearance of 5.427 ml/min [3]. This broad tissue penetration supports its application in organ-specific inflammation.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4